Anthraquinone-2-carbonyl Chloride

Overview

Description

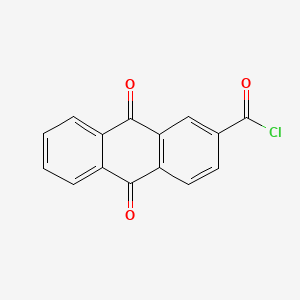

Anthraquinone-2-carbonyl chloride is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dye manufacturing, medicine, and organic electronics. The compound is characterized by the presence of a carbonyl chloride group attached to the anthraquinone structure, making it a versatile intermediate in organic synthesis .

Preparation Methods

Classical Preparation via Chlorination of Anthraquinone-2-carboxylic Acid

The most common and established method for preparing anthraquinone-2-carbonyl chloride is the chlorination of anthraquinone-2-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

$$

\text{Anthraquinone-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

-

- Solvent: Often carried out neat or in an inert solvent like dichloromethane.

- Temperature: Reflux or room temperature depending on reagent and scale.

- Reaction time: Several hours until completion.

Mechanism:

The carboxylic acid group is converted to the more reactive acid chloride via nucleophilic substitution facilitated by thionyl chloride, releasing sulfur dioxide and hydrogen chloride gases.Yields and Purity:

This method typically affords high yields of this compound with good purity, provided moisture is rigorously excluded due to the moisture sensitivity of acid chlorides.-

- The product must be stored under inert atmosphere to prevent hydrolysis.

- This method is widely cited and considered the benchmark for synthesis.

Functionalization via Halogenation and Subsequent Substitution

Recent advances in anthraquinone chemistry have explored halogenated intermediates such as 2-haloanthraquinones, which can be converted to the corresponding carbonyl chlorides or related derivatives.

-

- Halogenation at the 2-position of anthraquinone or quinizarin derivatives.

- Subsequent nucleophilic substitution or reaction with chlorinating agents.

-

- Allows for selective functionalization.

- Enables further derivatization through cross-coupling or nucleophilic substitution reactions.

-

- Multi-step process.

- Requires careful control of reaction conditions to avoid side reactions.

Direct Synthesis from Anthraquinone via Oxidative or Radical Methods

Some research explores direct functionalization of anthraquinone to introduce the carbonyl chloride group or related functionalities via radical or oxidative pathways.

-

- Radical carboxyethylation or other radical-based modifications to introduce substituents at the 2-position.

- Followed by conversion of carboxylic acids to acid chlorides.

-

- These methods are more experimental and less commonly applied for large-scale synthesis.

Application-Oriented Synthesis and Functionalization

This compound is often synthesized as an intermediate for further functionalization, such as the preparation of polymeric photosensitizers or derivatizing agents for analytical chemistry.

-

- The preparation method must yield a highly pure and reactive acid chloride to ensure efficient coupling.

- This underscores the importance of classical chlorination methods as the preferred synthetic route.

Optimization of Reaction Parameters

Studies on derivatization reactions using this compound highlight the importance of reagent concentration, temperature, and reaction time, which indirectly reflect on the quality and reactivity of the prepared acid chloride.

Summary Table of Preparation Methods

Scientific Research Applications

Derivatization Reagent

AQ-2-COCl is widely used as a derivatization reagent in analytical chemistry, particularly for the analysis of amines and phenols. It facilitates the formation of colored and ionizable derivatives that enhance detection sensitivity in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Table 1: Derivatization Applications

| Compound Type | Application Method | Detection Limit |

|---|---|---|

| Amines | HPLC | 26 pg |

| Phenols | LC-MS | 10-fold lower than conventional methods |

Synthesis of Bioactive Molecules

In biological research, AQ-2-COCl has been employed in synthesizing bioactive molecules, including potential anticancer agents. Its reactive nature allows for the introduction of anthraquinone moieties into target compounds, which can enhance biological activity .

Photosensitizer Development

AQ-2-COCl plays a crucial role in developing polymeric photosensitizers for applications such as aerobic photooxidative hydroxylation of boronic acids. A notable study demonstrated that AQ-2-COCl could be condensed with poly(2-hydroxyethyl methacrylate) to produce an efficient catalyst that can be reused multiple times without significant loss of activity .

Case Study: Polymeric Photosensitizer Synthesis

- Synthesis Method: Condensation with poly(2-hydroxyethyl methacrylate)

- Application: Catalyzing photooxidative hydroxylation

- Reusability: Effective for over 20 cycles

Dye and Pigment Production

In industrial contexts, AQ-2-COCl is utilized in the production of dyes and pigments due to its anthraquinone structure, which imparts vibrant colors .

Organic Electronics

The compound's properties make it suitable for developing materials used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Mechanism of Action

The mechanism of action of anthraquinone-2-carbonyl chloride involves its ability to act as a redox catalyst. The compound can undergo single electron transfer (SET) reactions, which enable it to oxidize the reducing ends of polysaccharides, thereby protecting them from alkaline degradation. This redox activity is crucial in various applications, including its use as a derivatization reagent in analytical chemistry .

Comparison with Similar Compounds

Anthraquinone-2-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.

Anthraquinone-2-carboxylic acid: Contains a carboxylic acid group and is used in the synthesis of various anthraquinone derivatives.

Uniqueness: Anthraquinone-2-carbonyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives through substitution reactions. Its ability to act as a redox catalyst further enhances its applicability in various fields, making it a valuable compound in both research and industrial applications .

Biological Activity

Anthraquinone-2-carbonyl chloride (ACC1), also known as 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride, is a compound with notable biological activities. This article explores its mechanisms of action, cellular effects, and therapeutic potential based on various research findings.

Target of Action

ACC1 interacts with several biological targets, influencing cellular processes and biochemical pathways. It has been utilized in synthesizing polymeric photosensitizers for applications in photooxidative hydroxylation reactions, demonstrating its versatility in organic synthesis.

Mode of Action

The compound's reactive carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, thereby altering gene expression and cellular signaling pathways .

Cellular Effects

ACC1 exhibits significant effects on various cell types. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis. For instance, anthraquinone derivatives have shown potential in regulating immune responses and modulating metabolic activities within cells .

Biochemical Properties

ACC1's ability to react with alcohols to form esters is crucial for its role as a derivatization reagent in analytical chemistry. This property enhances the detection sensitivity of alcohols in mass spectrometry applications .

Anti-inflammatory and Antinociceptive Activities

Recent studies have highlighted the anti-inflammatory properties of anthraquinones, including ACC1. For example, anthraquinone-2-carboxylic acid (AQCA), a related compound, has demonstrated efficacy in reducing inflammation and pain in various animal models. It suppressed the expression of inflammatory markers such as cyclooxygenase-2 (COX-2) and inhibited pathways involving nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) .

Therapeutic Applications

The therapeutic potential of ACC1 extends to various fields:

- Anticancer Activity : ACC1 and its derivatives have been investigated for their ability to inhibit cancer progression by targeting essential cellular proteins involved in tumor growth .

- Analytical Chemistry : As a derivatization agent, ACC1 enhances the detection sensitivity of amines and alcohols in liquid chromatography-mass spectrometry (LC-MS) applications .

- Anti-inflammatory Treatments : The compound's ability to modulate inflammatory responses suggests its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cancer Research : Studies have shown that anthraquinone derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting that ACC1 could be a promising candidate for cancer therapy .

- Inflammation Models : In vivo studies demonstrated that AQCA effectively reduced symptoms associated with gastritis and abdominal pain without causing toxicity, highlighting the therapeutic potential of anthraquinones in managing inflammatory conditions .

- Analytical Chemistry Applications : ACC1 has been successfully used as a derivatization reagent for alcohols in LC-MS, enhancing detection limits significantly compared to traditional methods .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .

Reaction Conditions and Products

| Nucleophile | Product | Reagents/Conditions | Yield |

|---|---|---|---|

| Amines | Amides | Triethylamine, dichloromethane, RT | >85% |

| Alcohols | Esters | Carbonate buffer (pH 9.5), RT, 10 sec | Quantitative |

| Thiols | Thioesters | Ethanol, reflux | 70–90% |

Key Findings :

-

Reaction with alcohols is rapid (<10 seconds) at room temperature, requiring no heating .

-

Amidation reactions are facilitated by bases like triethylamine to neutralize HCl byproducts .

-

Thioester formation exhibits solvent-dependent kinetics, with maximum rates observed in methanol-acetonitrile mixtures (XMeOH = 0.73–0.81) .

Solvolysis Mechanisms

Solvolysis in binary solvent systems follows an S<sub>N</sub>2-type mechanism , as evidenced by Grunwald-Winstein and Kivinen plots .

Rate Constants in Solvent Mixtures

| Solvent System | Methanol (XMeOH) | Rate Constant (k × 10<sup>4</sup> s<sup>−1</sup>) |

|---|---|---|

| Methanol-acetonitrile | 0.73 | 8.2 |

| Methanol-acetone | 0.83 | 7.9 |

| Ethanol-acetonitrile | 0.65 | 5.1 |

| Ethanol-acetone | 0.78 | 4.8 |

Trends :

-

Rates peak in methanol-rich regions due to enhanced stabilization of the transition state by protic solvents .

-

Ethanol mixtures exhibit slower kinetics compared to methanol, attributed to steric hindrance .

Optimized Derivatization Conditions

Performance Comparison :

-

Anthraquinone derivatives show 113× higher sensitivity in negative ion chemical ionization (NCI) vs. electron impact (EI) modes .

-

Detection limit for phenethyl anthraquinone carboxylate: 26 pg (NCI, selected ion monitoring) .

Photochemical Reactions

The compound serves as a photosensitizer in aerobic photooxidation reactions under visible light .

Photooxidation of Thioethers

| Substrate | Product | Yield (%) | Turnovers |

|---|---|---|---|

| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 95 | >20 |

| Dibutyl sulfide | Dibutyl sulfoxide | 92 | >20 |

Mechanism :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing anthraquinone-2-carbonyl chloride, and how is its purity validated?

- Methodological Answer : this compound is typically synthesized via esterification or acylation reactions. For example, it reacts with hydroxyl or amine groups in compounds like poly(2-hydroxyethyl methacrylate) (PHEMA) under mild conditions using catalysts such as 4-(dimethylamino)pyridine (DMAP) and solvents like dichloromethane . Purity validation involves high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as demonstrated in semi-synthesis studies of taccalonolide derivatives .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- 1H-NMR and FT-IR : To confirm functional group incorporation (e.g., carbonyl stretching at ~1700 cm⁻¹ for acyl chloride groups) .

- UV-Vis Spectroscopy : To assess light absorption properties critical for photocatalytic applications (e.g., λmax ~300–400 nm for anthraquinone moieties) .

- Cyclic Voltammetry (CV) : To determine redox potentials (e.g., -0.59/-0.74 V for anthraquinone-based polymers) .

- HPLC : For monitoring reaction progress and purity .

Q. How is this compound utilized in photocatalysis?

- Methodological Answer : It is conjugated to polymers (e.g., PHEMA) to create reusable photocatalysts (AQ-PHEMA). These materials generate reactive oxygen species (ROS) under visible light, enabling applications like thioether oxidation to sulfoxides with >20 reuses without activity loss .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the esterification efficiency of this compound?

- Methodological Answer : Efficiency depends on:

- Catalyst Choice : DMAP enhances nucleophilic acyl substitution by activating the carbonyl group .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of anthraquinone derivatives.

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of acyl chloride) .

- Data Contradiction Note : While some protocols report 100% yields in taccalonolide esterification , others observe lower yields due to steric hindrance from bulky substituents. Reconciliation requires kinetic studies under varied conditions .

Q. What strategies address solubility limitations of this compound derivatives in aqueous systems?

- Methodological Answer :

- Derivatization : Introducing hydrophilic groups (e.g., sulfonic acid) improves water solubility .

- Polymer Conjugation : Covalent attachment to hydrophilic polymers (e.g., PHEMA) enhances dispersibility .

- Co-solvent Systems : Use of DMSO-water mixtures (≤1% DMSO) maintains stability without inhibiting enzyme activity in biological assays .

Q. How do substituents on this compound impact its reactivity in semi-synthesis?

- Methodological Answer : Substituent effects are evaluated via:

- Steric Maps : Bulky groups (e.g., pivaloyl) reduce reaction rates at sterically hindered sites (e.g., C-15 in taccalonolides) .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .

- Case Study : this compound’s planar structure enables efficient π-π stacking in polymeric catalysts, enhancing photocatalytic stability .

Q. What mechanisms explain ROS generation by this compound-derived photocatalysts?

- Methodological Answer : Under UV/visible light, anthraquinone moieties undergo intersystem crossing to triplet states, transferring energy to molecular oxygen to produce singlet oxygen (¹O₂) and superoxide radicals (O₂•⁻). These ROS drive oxidation reactions, validated via electron paramagnetic resonance (EPR) spin trapping .

Q. Contradictions and Recommendations

- Variable Reaction Yields : Differences in esterification yields (e.g., 100% vs. 70–85%) highlight the need for standardized solvent/catalyst systems .

- Solubility vs. Bioactivity : While derivatization improves solubility, it may alter bioactivity. Balance via structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

9,10-dioxoanthracene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJNWQJOASAMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567134 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-87-7 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthraquinone-2-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.